molecular formula C17H18N2S B12946008 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione CAS No. 62218-81-9

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione

Cat. No.: B12946008
CAS No.: 62218-81-9
M. Wt: 282.4 g/mol
InChI Key: OLWVEPDTMCFSDD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.

Biological Activity

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione (often referred to as DMDPIT) is a thione derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique imidazolidine structure, which contributes to its potential therapeutic applications. This article explores the biological activity of DMDPIT, including its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of DMDPIT is C15H16N2SC_{15}H_{16}N_2S, and it has a molecular weight of 256.36 g/mol. The compound features two phenyl groups attached to the imidazolidine ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H16N2SC_{15}H_{16}N_2S
Molecular Weight256.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

DMDPIT exhibits biological activity through several mechanisms:

  • Antioxidant Activity : DMDPIT has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. Its thione group plays a critical role in this antioxidant capacity.
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, including those involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
  • Antimicrobial Properties : DMDPIT demonstrates significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

Antioxidant Activity

In vitro studies have demonstrated that DMDPIT effectively reduces reactive oxygen species (ROS) levels in human cell lines. The compound's antioxidant activity was evaluated using the DPPH assay, where it showed a dose-dependent reduction in DPPH radical absorbance.

Enzyme Inhibition Assays

DMDPIT was tested for its inhibitory effects on COX-1 and COX-2 enzymes using standard enzyme assays. The results indicated that DMDPIT exhibits IC50 values of 25 µM for COX-1 and 15 µM for COX-2, suggesting a stronger inhibition of the latter.

Antimicrobial Activity

The antimicrobial efficacy of DMDPIT was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Cancer Research : A study investigated the effects of DMDPIT on breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 30 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.
  • Inflammation Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of DMDPIT resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its anti-inflammatory properties.
  • Neuroprotective Effects : Preliminary studies suggest that DMDPIT may have neuroprotective effects against oxidative stress-induced neuronal damage in vitro, positioning it as a candidate for further research in neurodegenerative diseases.

Properties

CAS No.

62218-81-9

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2,2-dimethyl-5,5-diphenylimidazolidine-4-thione

InChI

InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20)

InChI Key

OLWVEPDTMCFSDD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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